2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide
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Description
Compounds with structures similar to the one you provided often have interesting chemical and biological properties. They typically contain a 2H-imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. This ring structure is present in many important biological molecules, including certain amino acids and the nucleotide bases of DNA .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed. The synthesis of a compound like the one you described would likely involve the formation of the imidazole ring, followed by the introduction of the phenyl and acetamide groups .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For example, the presence of electron-rich nitrogen atoms in the imidazole ring could make the compound a good nucleophile, meaning it could donate a pair of electrons to form a new bond with an electron-deficient atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. These properties can influence how the compound behaves in a biological system or how it can be formulated into a drug .
Safety And Hazards
Future Directions
The future directions for research on a compound would depend on its properties and potential applications. For example, if the compound showed promising biological activity, future research could involve further testing in cell cultures or animal models, or modifications to the compound to improve its activity or reduce side effects .
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDABUUHTWQCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide |
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